molecular formula C12H10ClF3N4OS B1456817 5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]- CAS No. 1095823-62-3

5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-

Cat. No. B1456817
M. Wt: 350.75 g/mol
InChI Key: OVDOTYJKKSGNGE-RXMQYKEDSA-N
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Description

This compound, also known as TAK-580, is a 1,3-thiazolecarboxamide. It is a pan-RAF kinase inhibitor currently in clinical development for the treatment of radiographically recurrent or progressive low-grade glioma in children and young adults . It has a role as an antineoplastic agent, an apoptosis inducer, and a B-Raf inhibitor .


Molecular Structure Analysis

The molecular formula of this compound is C17H12Cl2F3N7O2S, and its molecular weight is 506.3 g/mol . The structure includes a chloropyridine, an organofluorine compound, a secondary carboxamide, an aminopyrimidine, a pyrimidinecarboxamide, and a 1,3-thiazolecarboxamide .

Scientific Research Applications

Organic Synthesis Applications

Research has explored the use of thiazolecarboxamides in organic synthesis, demonstrating their utility in creating complex heterocyclic compounds. For instance, thiazolecarboxamides have been converted into N-arylthiazolo[5,4-d]pyrimidin-7-amines and 9-aryl-1,9-dihydro-6H-purine-6-thiones through a process involving heating in a mixture of diphosphorus pentaoxide, triethylamine hydrochloride, and substituted anilines. This synthesis approach highlights the versatility of thiazolecarboxamides in generating compounds with potential biological activities (Andersen, Hammad, & Pedersen, 1986).

Anticancer and Antimicrobial Applications

Thiazolecarboxamide derivatives have been identified as potent inhibitors of various kinases, demonstrating significant antitumor activity in preclinical assays. A study highlighted the discovery of a dual Src/Abl kinase inhibitor, showcasing the potential of thiazolecarboxamide compounds in oncology, particularly for hematological malignancies and solid tumors (Lombardo et al., 2004).

Additionally, novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides have been synthesized and shown to possess fungicidal activities, highlighting their potential in agricultural applications to combat fungal diseases (Li Wei, 2012).

Neuroprotective and Anoxic Protective Applications

Compounds containing the thiazolecarboxamide moiety have been investigated for their neuroprotective properties. One study synthesized various 2-aminothiazoles and thiazolecarboxamides, which demonstrated anti-anoxic (AA) activity in animal models. This suggests potential applications in treating conditions associated with oxygen deprivation in the brain (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

properties

IUPAC Name

2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N4OS/c1-5(17)11-19-4-8(22-11)10(21)20-9-2-6(12(14,15)16)7(13)3-18-9/h2-5H,17H2,1H3,(H,18,20,21)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDOTYJKKSGNGE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-
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5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-
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5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-
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5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-
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5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-

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